molecular formula C14H15Cl2N3O4S B15217434 1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid CAS No. 178928-73-9

1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid

Cat. No.: B15217434
CAS No.: 178928-73-9
M. Wt: 392.3 g/mol
InChI Key: IGMSBPDKDGDWJV-UHFFFAOYSA-N
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Description

1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorocyclopropyl group, a chlorophenyl group, and a triazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction conditions, such as temperature, reaction time, and the ratio of starting reagents, are optimized to achieve high yields. The use of phase transfer catalysts and acid-binding agents can further enhance the efficiency of the reaction .

Industrial Production Methods

For industrial-scale production, the synthetic process is adapted to ensure high yield and purity under mild operating conditions. The reaction is typically carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization, which can achieve a purity of up to 99% .

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid is unique due to its combination of a chlorocyclopropyl group, a chlorophenyl group, and a triazole ring. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

178928-73-9

Molecular Formula

C14H15Cl2N3O4S

Molecular Weight

392.3 g/mol

IUPAC Name

2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazole-3-sulfonic acid

InChI

InChI=1S/C14H15Cl2N3O4S/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(17-9-18-19)24(21,22)23/h1-4,9,20H,5-8H2,(H,21,22,23)

InChI Key

IGMSBPDKDGDWJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=NC=N3)S(=O)(=O)O)O)Cl

Origin of Product

United States

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